4-(Tert-butyl)-2-iodo-1-nitrobenzene

Catalog No.
S14430126
CAS No.
M.F
C10H12INO2
M. Wt
305.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butyl)-2-iodo-1-nitrobenzene

Product Name

4-(Tert-butyl)-2-iodo-1-nitrobenzene

IUPAC Name

4-tert-butyl-2-iodo-1-nitrobenzene

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

InChI

InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3

InChI Key

OZXXNJXAGKBWPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])I

4-(Tert-butyl)-2-iodo-1-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, an iodine atom, and a nitro group attached to a benzene ring. Its molecular formula is C10H12I-NO2, and it is recognized for its unique structural features that influence its chemical reactivity and potential applications in organic synthesis. The tert-butyl group provides steric hindrance, while the iodine atom serves as a good leaving group in various

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include amines and thiols, typically under basic conditions.
  • Coupling Reactions: The compound can engage in cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for forming carbon-carbon bonds. These reactions often utilize palladium catalysts and bases like potassium carbonate.

Mechanism of Action

The mechanism involves the activation of the aromatic ring by the electron-donating tert-butyl group, facilitating electrophilic substitution. The iodine atom acts as a leaving group during nucleophilic substitutions and coupling reactions.

While specific biological activities of 4-(Tert-butyl)-2-iodo-1-nitrobenzene are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group can enhance biological activity due to its ability to participate in redox reactions within biological systems.

Several methods exist for synthesizing 4-(Tert-butyl)-2-iodo-1-nitrobenzene:

  • Iodination of 4-Tert-butylanisole: This method typically involves using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.
  • Direct Iodination: A direct iodination method can be employed using iodine in the presence of Lewis acids or other catalysts that facilitate the electrophilic substitution on the aromatic ring.
  • Metal-Free Methods: Recent advancements have introduced metal-free methods for synthesizing aryl iodides from arylhydrazines and iodine, which may also be applicable for this compound .

4-(Tert-butyl)-2-iodo-1-nitrobenzene finds applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: The compound can be used to develop new materials with specific electronic properties due to its unique substituents.

Interaction studies involving 4-(Tert-butyl)-2-iodo-1-nitrobenzene primarily focus on its reactivity with various nucleophiles and coupling partners. These studies are essential for understanding its potential applications in drug development and materials science. Investigations into its interactions with biological targets could reveal insights into its pharmacological properties.

Several compounds share structural similarities with 4-(Tert-butyl)-2-iodo-1-nitrobenzene:

Compound NameStructural FeaturesUnique Properties
4-Tert-butylanisoleLacks iodineLess reactive; primarily used as a solvent or reagent
2-IodoanisoleLacks tert-butyl groupDifferent steric properties; more reactive due to less steric hindrance
2-Iodo-4-tert-butylphenolContains hydroxyl instead of nitroExhibits different reactivity due to the presence of hydroxyl group
4-Iodo-1-tert-butylbenzeneLacks nitro groupDifferent electronic properties; less versatile in synthesis

Uniqueness

The uniqueness of 4-(Tert-butyl)-2-iodo-1-nitrobenzene lies in its combination of a tert-butyl group, an iodine atom, and a nitro group on the aromatic ring. This combination enhances its reactivity profile, making it a versatile intermediate for various synthetic applications that other similar compounds may not offer.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

304.99128 g/mol

Monoisotopic Mass

304.99128 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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